molecular formula C9H11NO2 B1253674 3-Amino-2-phenylpropanoic acid CAS No. 4370-95-0

3-Amino-2-phenylpropanoic acid

Cat. No.: B1253674
CAS No.: 4370-95-0
M. Wt: 165.19 g/mol
InChI Key: LRCYAJZPDFSJPQ-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropanoic acid, also known as phenylalanine, is an essential amino acid with the chemical formula C9H11NO2. It is a key building block in the biosynthesis of proteins and is found in many foods, including meat, fish, eggs, dairy products, and some plant-based sources. This compound plays a crucial role in various metabolic pathways and is a precursor to several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine .

Biochemical Analysis

Biochemical Properties

3-Amino-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts it into tyrosine. This reaction requires the cofactor tetrahydrobiopterin. Tyrosine can then be further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. Additionally, this compound is a precursor for the synthesis of phenylpropanoids, which are important for plant defense mechanisms .

Cellular Effects

This compound influences various cellular processes. It is essential for protein synthesis and is incorporated into proteins during translation. It also affects cell signaling pathways, particularly those involving neurotransmitters. For instance, the conversion of this compound to dopamine impacts the dopaminergic signaling pathway, which is crucial for motor control and reward mechanisms . Furthermore, it plays a role in gene expression by serving as a precursor for molecules that regulate transcription and translation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to phenylalanine hydroxylase, facilitating its conversion to tyrosine. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can influence enzyme inhibition or activation. For example, high levels of phenylalanine can inhibit the activity of tyrosine hydroxylase, affecting the synthesis of downstream neurotransmitters . Changes in gene expression can also occur due to the metabolites derived from this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For instance, prolonged exposure to high levels of phenylalanine can lead to oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is essential for normal growth and development. At high doses, it can have toxic effects. For example, elevated levels of phenylalanine can lead to phenylketonuria, a metabolic disorder characterized by intellectual disability and other neurological symptoms . Threshold effects have been observed, where a certain concentration of phenylalanine is required to elicit specific biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by phenylalanine hydroxylase to produce tyrosine. Tyrosine can then enter various pathways, including the synthesis of catecholamines and melanin. Additionally, this compound can be converted to phenylpyruvate, phenylacetate, and phenyllactate through transamination reactions . These metabolites can further participate in different biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The large neutral amino acid transporter (LAT1) is responsible for the uptake of phenylalanine into cells. Once inside the cell, it can be distributed to various compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

This compound is localized in different subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its subcellular localization. For instance, in the mitochondria, phenylalanine can influence energy metabolism and oxidative stress. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-2-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of various complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like depression, chronic pain, and vitiligo.

    Industry: Used in the production of artificial sweeteners like aspartame.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-phenylpropanoic acid is unique due to its role as a precursor to several critical neurotransmitters. Its ability to cross the blood-brain barrier and influence brain function sets it apart from other amino acids .

Properties

IUPAC Name

3-amino-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCYAJZPDFSJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507253
Record name 3-Amino-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-95-0
Record name 3-Amino-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was the absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid confirmed in the study?

A1: The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was confirmed through a multi-step process []. Firstly, it was synthesized using an enantioselective approach involving the use of a chiral oxazolidinone auxiliary. Then, the final compound was reacted with (1S)-(+)-camphor-10-sulfonic acid to form a salt. This salt was then analyzed using X-ray crystallography, a technique that allows for the determination of the three-dimensional structure of molecules. The resulting crystal structure unambiguously established the absolute configuration of the synthesized (R)-(+)-3-amino-2-phenylpropanoic acid.

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